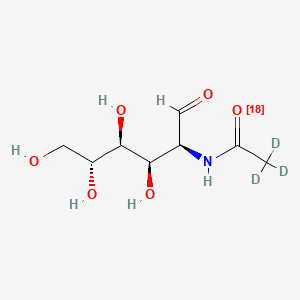

N-Acetyl-D-mannosamine-18O,d3

Description

N-Acetyl-D-mannosamine-18O,d3 is a stable isotope-labeled derivative of N-Acetyl-D-mannosamine (CAS 7772-94-3), a key intermediate in sialic acid biosynthesis. The compound incorporates three deuterium atoms (d3) and one oxygen-18 (18O) isotope, enhancing its utility in metabolic tracing, pharmacokinetic studies, and analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The base compound, N-Acetyl-D-mannosamine, has a molecular weight of 221.20 g/mol and is critical in glycosylation pathways. The isotopic labeling in N-Acetyl-D-mannosamine-18O,d3 increases its molecular weight to approximately 226.22 g/mol (calculated) while preserving its biochemical activity, enabling precise tracking in complex biological systems .

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3,12+2 |

InChI Key |

MBLBDJOUHNCFQT-DBXLSURHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-mannosamine-18O,d3 typically involves the incorporation of isotopic labels into the N-Acetyl-D-mannosamine molecule. This can be achieved through various synthetic routes, including:

Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.

Base-Catalyzed Epimerization of N-Acetylglucosamine: This process converts N-Acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.

Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium catalysts to cyclize glucal derivatives, resulting in the formation of N-Acetyl-D-mannosamine.

Industrial Production Methods

Industrial production of N-Acetyl-D-mannosamine-18O,d3 involves large-scale synthesis using optimized versions of the above methods. The process is designed to ensure high yield and purity, suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-mannosamine-18O,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: This involves the replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetyl-D-mannosamine-6-phosphate and N-Acetyl-D-mannosamine-1-phosphate .

Scientific Research Applications

N-Acetyl-D-mannosamine-18O,d3 has a wide range of applications in scientific research:

Chemistry: Used as a substrate to identify and characterize enzymes such as N-acetyl-glucosamine epimerase and aldolase.

Biology: Plays a crucial role in the study of glycosylation processes and the biosynthesis of sialic acids.

Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.

Mechanism of Action

N-Acetyl-D-mannosamine-18O,d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-Acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . These sialic acids are then incorporated into glycoproteins and glycolipids, playing a critical role in cellular communication and signaling .

Comparison with Similar Compounds

Structural and Isotopic Analogs

The table below compares N-Acetyl-D-mannosamine-18O,d3 with structurally related or isotopically labeled compounds:

Key Observations:

Isotopic Versatility: The 18O label in N-Acetyl-D-mannosamine-18O,d3 distinguishes it from deuterium-only analogs (e.g., N-Acetyl-D-galactosamine-d3) and carbon-13 variants (e.g., N-Acetyl-D-mannosamine-13C). This dual labeling allows simultaneous tracking of oxygen-dependent metabolic pathways and hydrogen/deuterium exchange processes . Deuterated analogs like N-Acetyl-D-galactosamine-d3 are hygroscopic and require cold storage (0–6°C), a property likely shared by N-Acetyl-D-mannosamine-18O,d3 due to structural similarity .

Structural Specificity: N-Acetyl-D-galactosamine-d3, a galactose derivative, exhibits distinct receptor-binding properties compared to mannosamine analogs, influencing applications in targeted drug delivery . The 13C-labeled mannosamine variant () is optimal for carbon-specific metabolic studies but lacks the dual isotopic utility of N-Acetyl-D-mannosamine-18O,d3 .

Analytical Advantages: Deuterium labeling (d3) enhances signal resolution in MS by reducing background noise, while 18O improves accuracy in oxygen-sensitive assays . Compounds like N-Acetyl-d3-DL-alanine-3,3,3-d3 demonstrate the broader applicability of deuterium in proteomics, though their structural differences limit direct comparison with mannosamine derivatives .

Stability and Handling

- N-Acetyl-D-mannosamine-18O,d3 is expected to share stability challenges with deuterated analogs, such as hygroscopicity and sensitivity to thermal degradation. Cold storage (0–6°C) is recommended, as seen for N-Acetyl-D-galactosamine-d3 .

- In contrast, non-deuterated variants (e.g., N-Acetyl-D-mannosamine) are more stable at room temperature but lack isotopic tracing capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.